molecular formula C5H10N4S B1270979 3-(propylthio)-1H-1,2,4-triazol-5-amine CAS No. 51493-17-5

3-(propylthio)-1H-1,2,4-triazol-5-amine

Cat. No.: B1270979
CAS No.: 51493-17-5
M. Wt: 158.23 g/mol
InChI Key: QHVJBTKSUVKKPP-UHFFFAOYSA-N
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Description

3-(Propylthio)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains a triazole ring substituted with a propylthio group at the 3-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with an appropriate alkylating agent to form the triazole ring.

    Introduction of the Propylthio Group: The propylthio group can be introduced through nucleophilic substitution reactions. For example, the triazole intermediate can be reacted with propylthiol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Propylthio)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides can react with the amine group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated triazole derivatives.

Scientific Research Applications

3-(Propylthio)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(propylthio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The propylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)-1H-1,2,4-triazol-5-amine
  • 3-(Ethylthio)-1H-1,2,4-triazol-5-amine
  • 3-(Butylthio)-1H-1,2,4-triazol-5-amine

Uniqueness

3-(Propylthio)-1H-1,2,4-triazol-5-amine is unique due to the specific length and properties of the propylthio group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkylthio groups.

Properties

IUPAC Name

3-propylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-2-3-10-5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVJBTKSUVKKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364484
Record name 3-(propylthio)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51493-17-5
Record name 3-(propylthio)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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